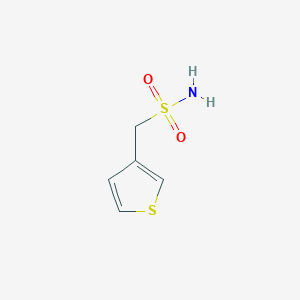

Thiophen-3-ylmethanesulfonamide

Description

Significance of Sulfonamide Scaffolds in Medicinal Chemistry

The sulfonamide functional group (-S(=O)₂-NR₂) is a cornerstone of medicinal chemistry, first gaining prominence with the discovery of antibacterial sulfa drugs in the 1930s. nih.govmdpi.com These synthetic antimicrobial agents were the first broadly effective systemic treatments for bacterial infections and heralded the modern antibiotic era. mdpi.com Since this groundbreaking discovery, the sulfonamide scaffold has proven to be exceptionally versatile and is now found in a multitude of FDA-approved medications targeting a wide array of diseases. nih.govresearchgate.net

The therapeutic applications of sulfonamides are diverse, encompassing treatments for viral infections, cancer, inflammatory conditions, and cardiovascular disorders. nih.govresearchgate.net The moiety is also present in various drug classes, including diuretics, anticonvulsants, and some COX-2 inhibitors. mdpi.comnih.gov The biological activity of sulfonamides often stems from their ability to act as bioisosteres of other functional groups and to bind effectively to enzyme active sites, most notably as inhibitors of enzymes like carbonic anhydrase. nih.govfrontiersin.org Their continued prevalence in drug development underscores their importance as a "promising scaffold," inspiring ongoing research to create novel derivatives with enhanced efficacy. nih.govresearchgate.net

Overview of Thiophene (B33073) Derivatives in Drug Discovery

Thiophene is a five-membered aromatic ring containing a sulfur atom, which is considered a "privileged pharmacophore" in medicinal chemistry due to its wide range of biological activities. nih.govresearchgate.net Its structural and electronic properties allow it to serve as a bioisosteric replacement for a benzene (B151609) ring in many compounds, often leading to improved pharmacological profiles. The thiophene nucleus is a component of numerous natural products and is incorporated into at least 26 FDA-approved drugs. nih.govnih.govtandfonline.com

Thiophene derivatives have demonstrated a remarkable breadth of biological functions, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. tandfonline.comnih.govresearchgate.net The thiophene ring's utility lies in its capacity to be readily functionalized, allowing chemists to systematically modify its structure to optimize interactions with biological targets. biorxiv.org This adaptability has made it an indispensable anchor for medicinal chemists in the search for new lead molecules. biorxiv.org

Research Context of Thiophen-3-ylmethanesulfonamide and Related Compounds

The combination of the thiophene and sulfonamide moieties into a single molecular framework has been a subject of significant research, yielding compounds with potent and diverse biological activities. While literature specifically detailing this compound is limited, extensive studies on closely related thiophene-sulfonamide derivatives provide a clear context for its scientific interest. These studies have explored applications ranging from anticancer and antimicrobial agents to specific enzyme inhibitors.

Anticancer Activity:

Research has shown that conjugating a thiophene ring with a sulfonamide group can produce potent anticancer agents. One study synthesized a series of novel thiophene derivatives bearing sulfonamide moieties and evaluated their cytotoxic activity against the human breast cancer cell line (MCF7). nih.gov Several of these compounds exhibited significantly greater potency than the standard chemotherapy drug, doxorubicin. nih.govresearchgate.net

| Compound | IC₅₀ (μmol L⁻¹) vs. MCF7 Cell Line |

| Compound 9 | 9.55 |

| Compound 7 | 9.70 |

| Compound 6 | 10.25 |

| Compound 8 | 23.48 |

| Compound 10 | 27.51 |

| Compound 5 | 28.85 |

| Doxorubicin (Control) | 32.00 |

Data sourced from Ghorab et al., Acta Pharmaceutica, 2014. researchgate.net

Enzyme Inhibition:

Thiophene-based sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. A study investigating the inhibitory effects of several thiophene-based sulfonamides on human carbonic anhydrase I and II (hCA-I and hCA-II) found that the compounds showed significant inhibition at low concentrations. nih.gov The dual presence of the thiophene and sulfonamide components was noted as crucial for the observed inhibitory activity. nih.gov

| Compound | hCA-I Inhibition (IC₅₀) | hCA-II Inhibition (IC₅₀) |

| Compound 1 | 70 µM | 1.405 µM |

| Compound 4 | 69 nM | 23.4 nM |

Data sourced from Koksal et al., SN Applied Sciences, 2020. nih.gov

In a separate study, thiophene-2-sulfonamide (B153586) derivatives were evaluated as inhibitors of lactoperoxidase (LPO), an enzyme important to the innate immune system. The research identified a highly potent competitive inhibitor from the series. nih.gov

| Compound | LPO Inhibition (IC₅₀) | LPO Inhibition (Kᵢ) |

| 5-(2-thienylthio) thiophene-2-sulfonamide | 3.4 nM | 2 ± 0.6 nM |

Data sourced from Atasever et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2019. nih.gov

Antimicrobial and Quorum Sensing Inhibition:

The thiophene-sulfonamide scaffold has also been explored for its antimicrobial properties. Research into new thiophene derivatives has yielded compounds with activity against drug-resistant Gram-negative bacteria, such as Acinetobacter baumannii and Escherichia coli. frontiersin.org

| Compound | MIC (mg/L) vs. E. coli ATCC 25922 | MIC (mg/L) vs. A. baumannii ATCC 17978 |

| Thiophene 7 | 8 | >64 |

| Thiophene 4 | 16 | 4 |

Data sourced from Miró-Canturri et al., Frontiers in Cellular and Infection Microbiology, 2024. frontiersin.org

Beyond direct antimicrobial action, thiophenesulfonamides have been identified as specific inhibitors of quorum sensing, a cell-to-cell communication system used by pathogenic bacteria to coordinate virulence. One study identified 3-phenyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole (PTSP) as a potent inhibitor of LuxR-type quorum sensing regulators in multiple Vibrio species at sub-micromolar concentrations, suggesting a potential route to developing anti-virulence therapies.

Structure

3D Structure

Properties

IUPAC Name |

thiophen-3-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVRRTVTWLZQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Thiophen 3 Ylmethanesulfonamide and Its Derivatives

Synthesis of Thiophen-3-ylmethanesulfonamide Derivatives

The synthesis of the target compound, this compound, and its derivatives is not typically a single-step process but rather a sequence of reactions starting from a pre-formed thiophene (B33073) ring. A plausible and efficient synthetic route involves the preparation of a key intermediate, Thiophen-3-ylmethanamine, followed by its reaction with a suitable sulfonylating agent.

A common method for the synthesis of Thiophen-3-ylmethanamine starts from Thiophene-3-carboxaldehyde. who.intnih.gov This aldehyde can be converted to the corresponding amine via reductive amination. libretexts.org This process involves the reaction of the aldehyde with ammonia (B1221849) to form an imine, which is then reduced in situ to the primary amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

Alternatively, Thiophene-3-carbonitrile can serve as a starting material. sigmaaldrich.com The nitrile group can be reduced to a primary amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). libretexts.org

Once Thiophen-3-ylmethanamine is obtained, it can be readily converted to this compound by reaction with methanesulfonyl chloride in the presence of a base to neutralize the HCl byproduct. organic-chemistry.org

Proposed Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Thiophene-3-carboxaldehyde | NH₃, Reducing Agent (e.g., NaBH₄) | Thiophen-3-ylmethanamine |

| 2 | Thiophen-3-ylmethanamine | Methanesulfonyl Chloride, Base (e.g., Pyridine) | This compound |

Derivatives of this compound can be synthesized by utilizing substituted thiophene precursors or by employing different sulfonyl chlorides in the final step. For instance, starting with a substituted Thiophene-3-carboxaldehyde would lead to a correspondingly substituted final product. Similarly, using other sulfonyl chlorides (e.g., benzenesulfonyl chloride) would yield different sulfonamide derivatives. The synthesis of various thiophenes bearing sulfonamide groups has been reported in the literature, highlighting the modularity of this synthetic approach. researchgate.net

Sulfonylation Reactions for Methanesulfonamide Incorporation

Sulfonylation is a fundamental process for introducing the sulfonamide moiety onto a thiophene ring. This can be accomplished through direct electrophilic substitution or via modern catalytic methods that offer greater control and functional group tolerance.

One direct approach involves the use of chlorosulfonic acid (ClSO₃H) to sulfonylate the thiophene ring, which is then typically converted to the corresponding sulfonamide researchgate.net. However, this method can sometimes lack regioselectivity with substituted thiophenes. A more recent and highly regioselective method involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction that utilizes a [SO₂Cl]⁺ synthon. In this process, a thiophene boronic acid, such as 3-thiophene boronic acid, is coupled with a sulfuryl chloride source like phenyl chlorosulfate (B8482658) in the presence of a palladium catalyst mit.edu. This reaction exhibits considerable functional group tolerance and allows for the creation of sulfonyl chlorides that can be derivatized in situ to the desired sulfonamides under mild conditions mit.edu.

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Direct Chlorosulfonylation | Thiophene, Chlorosulfonic Acid (ClSO₃H) | A direct method for introducing the sulfonyl group. | researchgate.net |

| Palladium-Catalyzed Chlorosulfonylation | Thiophene Boronic Acid, Phenyl Chlorosulfate, Pd(0) Catalyst | Highly regioselective with excellent functional group tolerance; proceeds under mild conditions. | mit.edu |

Suzuki-Miyaura Coupling in Thiophene Sulfonamide Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, and it has been extensively applied to the synthesis of thiophene sulfonamide derivatives. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

A common strategy involves reacting a halogenated thiophene sulfonamide, such as 5-bromothiophene-2-sulfonamide, with various aryl boronic acids. researchgate.netdoaj.org This method allows for the introduction of a wide array of substituents onto the thiophene ring under mild conditions, with the electronic effects of different functional groups on the aryl boronic acid influencing the reaction outcomes researchgate.net. An alternative approach utilizes a three-component system where sulfuric chloride acts as a linchpin, coupling an amine and a boronic acid (such as a thiophene boronic acid) in a palladium-catalyzed reaction to form the desired sulfonamide directly nih.gov. This method bypasses the often-difficult S-N bond formation step by prioritizing C-S bond formation nih.gov. Furthermore, efficient protocols have been developed for coupling thiophene- and furanboronic acids with various (hetero)aryl chlorides in aqueous n-butanol, a method that is beneficial for large-scale synthesis due to its use of biodegradable solvents and simple product separation acs.org.

| Reactant 1 (Thiophene Component) | Reactant 2 (Coupling Partner) | Catalyst System | Key Outcome | Reference |

|---|---|---|---|---|

| 5-Bromothiophene-2-sulfonamide | Aryl Boronic Acids/Esters | Pd(0) Complex | Synthesis of 5-Aryl-thiophene-2-sulfonamide derivatives. | researchgate.netdoaj.org |

| Thiophene Boronic Acid | (Hetero)aryl Chlorides | Pd(0) Complex in aqueous n-butanol | Efficient coupling with high yields, suitable for scale-up. | acs.org |

| Thiophene Boronic Acid | Amine + Sulfuric Chloride | Pd(0) Complex | Three-component synthesis of diverse sulfonamides. | nih.gov |

Formation of Complex Ring Systems Containing the Thiophene-Sulfonamide Moiety

The thiophene-sulfonamide scaffold can be incorporated into more complex molecular architectures, including fused and bridged ring systems. These advanced synthetic strategies open pathways to novel chemical entities with unique three-dimensional structures.

One innovative approach is the electrooxidative radical cascade cyclization of 1,6-enynes, which allows for the synthesis of medium-sized rings containing a sulfonamide group. rsc.org In this metal- and oxidant-free method, sulfonyl radicals are generated electrochemically and participate in a cascade reaction to form 7- and 9-membered rings. Thiophene sulfinates have been successfully used in this process to assemble complex tricyclic sulfonamide products in good yields rsc.org. Other strategies focus on ring expansion. For example, cyclic sulfonamides, including macrocycles, can be synthesized from lactam precursors. These methods involve the reduction of a nitro group or a conjugate addition of an amine to initiate a rearrangement that expands the ring size, providing access to diversely functionalized 9- to 12-membered cyclic sulfonamides whiterose.ac.uk. Such techniques are crucial for building complex molecules that are otherwise difficult to access researchgate.netresearchgate.net.

| Synthetic Strategy | Precursors | Resulting Structure | Key Features | Reference |

|---|---|---|---|---|

| Electrooxidative Radical Cascade | 1,6-Enynes and Thiophene Sulfinates | Fused or bridged medium-sized rings (7- and 9-membered). | Metal-free and chemical oxidant-free conditions. | rsc.org |

| Ring Expansion via Nitro Reduction | Lactams functionalized with 2-nitro sulfonamides. | Benzannulated medium and large ring sulfonamides. | Protecting-group-free synthesis. | whiterose.ac.uk |

| Ring Expansion via Conjugate Addition | Vinyl sulfonamide lactam derivatives and primary amines. | Non-benzannulated 9- to 12-membered cyclic sulfonamides. | Good to excellent yields for various ring sizes. | whiterose.ac.uk |

Spectroscopic Characterization Techniques for Thiophene Sulfonamides

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule. For thiophene sulfonamides, key absorption bands confirm the successful synthesis. The N-H stretching vibrations of the sulfonamide group typically appear in the region of 3144–3349 cm⁻¹ rsc.org. The presence of the sulfonyl group (SO₂) is confirmed by strong asymmetric and symmetric stretching bands. The asymmetric stretching vibrations are observed in the range of 1286–1254 cm⁻¹, while the symmetric vibrations appear between 1056–1022 cm⁻¹ rsc.org. Additionally, aromatic C=C stretching vibrations from the thiophene ring are found in the 1594–1489 cm⁻¹ region rsc.org.

| Technique | Functional Group / Proton Environment | Characteristic Signal / Frequency Range | Reference |

|---|---|---|---|

| IR Spectroscopy | N-H Stretch (Sulfonamide) | 3144–3349 cm⁻¹ | rsc.org |

| S=O Asymmetric Stretch | 1286–1254 cm⁻¹ | rsc.org | |

| S=O Symmetric Stretch | 1056–1022 cm⁻¹ | rsc.org | |

| C=C Aromatic Stretch | 1594–1489 cm⁻¹ | rsc.org | |

| ¹H NMR Spectroscopy | -SO₂NH- Proton | δ 8.07–11.81 ppm | nih.govnih.gov |

| Aromatic Protons (Ar-H) | δ 6.51–7.73 ppm | rsc.orgripublication.com | |

| ¹³C NMR Spectroscopy | Aromatic Carbons (C=C) | δ 116–143 ppm | nih.gov |

Enzyme Inhibition Profiles and Mechanisms of Action

Targeting Key Enzymes in Disease Pathways

The structural framework of thiophen-3-ylmethanesulfonamide allows for modifications that can be tailored to interact with the active sites of diverse enzymes, leading to potent and, in some cases, selective inhibition. The following sections detail the research findings on the inhibition of specific enzymes by derivatives of this compound.

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its abnormal activation is a hallmark of many cancers. Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components at the terminus of this cascade, making them attractive targets for anticancer drug development. nih.gov

Recent research has identified a series of (thiophen-3-yl)aminopyrimidine derivatives as highly potent inhibitors of ERK1/2. nih.govbiorxiv.org Through structure-guided optimization, a lead compound, designated as 36c , which features a (thiophen-3-yl)aminopyrimidine scaffold, has demonstrated powerful inhibitory activity against both ERK1 and ERK2 with IC50 values in the sub-nanomolar range. nih.gov Mechanistic studies have shown that this compound directly inhibits ERK1/2, leading to a significant blockage of the phosphorylation of their downstream substrates, such as p90RSK and c-Myc. This inhibition ultimately induces cell apoptosis and a form of autophagy-related cell death. nih.gov

Table 1: ERK1/2 Inhibition by a (Thiophen-3-yl)aminopyrimidine Derivative

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| 36c | ERK1 | 0.11 |

Data sourced from a study on (thiophen-3-yl)aminopyrimidine derivatives as potent ERK1/2 inhibitors. nih.gov

Cyclooxygenases (COX) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. These lipid mediators are centrally involved in inflammation and pain. nih.gov Thiophene-based compounds have been investigated as potential inhibitors of these enzymes. nih.gov

Specifically, N-(5-substituted) thiophene-2-alkylsulfonamides have been identified as a class of potent 5-lipoxygenase (5-LO) inhibitors. researchgate.net One representative of this class, N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide , has shown dose-dependent inhibition of 5-LO with IC50 values ranging from 20 to 100 nM in a rat basophilic leukemia (RBL-1) cell homogenate assay. researchgate.net This compound also demonstrated submicromolar IC50 values in whole cell assays using both RBL-1 and human peripheral blood leukocytes. researchgate.net

Furthermore, other nonacidic thiophene (B33073) derivatives have been shown to inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2), which is a key product of the COX pathway. researchgate.net This suggests that the thiophene scaffold can be adapted to target both the COX and LOX pathways.

Table 2: 5-Lipoxygenase Inhibition by a Thiophene Sulfonamide Derivative

| Compound | Assay | IC50 |

|---|---|---|

| N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide | RBL-1 cell homogenate | 20-100 nM |

| RBL-1 whole cell | Submicromolar |

Data from a study on N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. researchgate.net

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key concern in the management of type 2 diabetes.

Research into novel α-glucosidase inhibitors has led to the discovery of potent compounds based on a tetrahydrobenzo[b]thiophene scaffold. A series of novel tetrahydrobenzo[b]thiophen-2-yl)urea derivatives have demonstrated significantly increased inhibitory activity against α-glucosidase compared to the reference drug, acarbose (B1664774). The most potent compounds from this series, 8r and 8s , exhibited IC50 values of 0.59 µM and 0.65 µM, respectively. Kinetic studies have revealed that these compounds act as non-competitive inhibitors, suggesting they bind to an allosteric site on the enzyme rather than the active site.

In another study, 1,3,4-thiadiazole (B1197879) derivatives of 3-aminopyridin-2(1H)-ones containing a thiophen-2-yl moiety showed significant inhibitory activity against α-glucosidase. The compound 9'b from this series was found to have an IC50 value of 3.66 mM, which was nearly 3.7 times lower than that of acarbose.

Table 3: Alpha-Glucosidase Inhibition by Thiophene Derivatives

| Compound | Scaffold | IC50 (µM) | Mechanism of Inhibition |

|---|---|---|---|

| 8r | Tetrahydrobenzo[b]thiophen-2-yl)urea | 0.59 | Non-competitive |

| 8s | Tetrahydrobenzo[b]thiophen-2-yl)urea | 0.65 | Non-competitive |

| 9'b | 1,3,4-Thiadiazole with thiophen-2-yl | 3660 | Not specified |

Data sourced from studies on tetrahydrobenzo[b]thiophen-2-yl)urea derivatives and 1,3,4-thiadiazole derivatives.

Insulin-degrading enzyme (IDE) is a zinc-metalloprotease that plays a primary role in the catabolism of insulin (B600854) and other peptide hormones. Inhibition of IDE is being explored as a potential therapeutic strategy for type 2 diabetes by increasing the bioavailability of insulin.

Fragment-based drug discovery efforts have identified 1-hydroxypyridine-2-thione (1,2-HOPTO) as an effective zinc-binding scaffold for IDE inhibitors. Further structure-activity relationship studies have led to the development of several thiophene-sulfonamide HOPTO derivatives with good, broad-spectrum activity against IDE. Halogenated thiophene derivatives, in particular, have shown improved potency. The brominated thiophene derivative 44 displayed an average Ki value of 7 µM and inhibited the degradation of multiple physiological substrates of IDE. Interestingly, the chlorinated thiophene derivative 43 exhibited a degree of substrate selectivity, inhibiting the degradation of glucagon (B607659) approximately 15 times more potently than insulin.

Table 4: Insulin-Degrading Enzyme (IDE) Inhibition by Thiophene-Sulfonamide HOPTO Derivatives

| Compound | Description | Average Ki (µM) |

|---|---|---|

| 43 | Chlorinated thiophene derivative | 11 |

| 44 | Brominated thiophene derivative | 7 |

Data from a study on hydroxypyridinethione inhibitors of human insulin-degrading enzyme.

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses. Consequently, PDE4 inhibitors are of significant interest for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

While various thiophene-containing compounds have been investigated as PDE4 inhibitors, specific research on the inhibitory activity of this compound derivatives against PDE4 is limited in the current scientific literature. The existing studies on thiophene-based PDE4 inhibitors have primarily focused on other structural classes of thiophene derivatives. Therefore, a definitive profile of this compound's activity on PDE4 cannot be established at this time.

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is a cysteine protease that is essential for the replication of the virus. It cleaves the viral polyproteins into functional proteins, making it a prime target for the development of antiviral drugs against COVID-19.

A number of studies have explored the inhibition of SARS-CoV-2 Mpro by various chemical scaffolds. However, there is currently a lack of specific research data on the inhibitory effects of this compound derivatives on this enzyme. The reported thiophene-containing inhibitors of Mpro belong to different structural families, such as thiazole-based derivatives or thieno[2,3-d]-pyrimidine derivatives. researchgate.net As such, the potential for this compound to act as an Mpro inhibitor remains an open area for future investigation.

Selectivity of Enzyme Inhibition

Without primary data on its enzyme inhibitory activity, no information on the selectivity profile of this compound can be provided. Reports on other thiophene derivatives have demonstrated high selectivity for targets like protein tyrosine phosphatase 1B (PTP1B) or neuronal nitric oxide synthase (nNOS) over other related enzymes, but these findings cannot be extrapolated to this compound. nih.govnih.gov

Structure Activity Relationship Sar Studies of Thiophen 3 Ylmethanesulfonamide Analogs

Influence of Thiophene (B33073) Ring Substitutions on Biological Activity

The biological activity of thiophen-3-ylmethanesulfonamide analogs is significantly modulated by the nature and position of substituents on the thiophene ring. researchgate.netnih.gov The thiophene core is a versatile scaffold in medicinal chemistry, and strategic modifications can fine-tune the pharmacological properties of the molecule. nih.gov

Research indicates that the introduction of various functional groups can lead to a wide spectrum of biological responses, including antimicrobial and anticancer activities. researchgate.netontosight.ai For instance, the presence of electron-withdrawing groups, such as a cyano (CN) or a bromo group, can have a notable impact on the molecule's potency. nih.gov Specifically, the substitution of a cyano group at the C3 position has been shown to be crucial for the activity of some thiophene derivatives. nih.gov Conversely, the presence of an electron-withdrawing p-bromophenyl group at the C4 position has been observed to slightly diminish antibacterial activity in certain analogs. nih.gov

Table 1: Effect of Thiophene Ring Substitutions on Biological Activity

| Substituent | Position | Effect on Biological Activity | Reference |

|---|---|---|---|

| Cyano (CN) | C3 | Can be crucial for remarkable biological activity. | nih.gov |

| Acetyl | C3 | Can contribute to remarkable biological activity. | nih.gov |

| Ethoxycarbonyl | C3 | Can contribute to remarkable biological activity. | nih.gov |

| p-Bromophenyl | C4 | May slightly hamper antibacterial activity. | nih.gov |

| Nitrile/Carbamyl | - | Can increase stability against metabolic oxidation. | nih.gov |

| Methyl/Bromo | - | Can result in moderate activity. | researchgate.net |

| Nitro | - | May lead to a lack of activity in some cases. | researchgate.net |

Role of the Sulfonamide Moiety in Ligand-Target Interactions

The sulfonamide group is a cornerstone of the pharmacological activity of many thiophene-based compounds, acting as a key pharmacophore in their interactions with biological targets. nih.govontosight.ainih.gov This functional group is integral to the binding affinity and specificity of these molecules due to its ability to form critical hydrogen bonds. chemrxiv.org

The oxygen atoms of the sulfonamide group are particularly important as they can act as hydrogen bond acceptors, engaging in interactions with amino acid residues in the active site of target proteins. chemrxiv.org These interactions are often crucial for anchoring the ligand within the binding pocket and ensuring a stable complex. Furthermore, the nitrogen atom of the sulfonamide can also participate in hydrogen bonding, further stabilizing the ligand-target interaction. chemrxiv.org

The sulfonamide moiety is a common feature in a wide range of therapeutic agents, including antibacterial and anticancer drugs. ontosight.ainih.gov Its presence is often associated with the inhibition of enzymes such as carbonic anhydrases and dihydropteroate (B1496061) synthetase. nih.gov The ability of the sulfonamide group to mimic the transition state of enzymatic reactions or to occupy key binding pockets makes it an invaluable component in the design of potent and selective inhibitors.

Impact of Chiral Centers on Pharmacological Profile

The introduction of chiral centers into this compound analogs can have a profound impact on their pharmacological profile. mdpi.com Enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicological profiles due to their differential interactions with the chiral environment of the body, such as receptors and enzymes. mdpi.com

A study of the chiral thiophene sulfonamide, 2-methyl-N-(1-thien-2-ylethyl)propane-2-sulfonamide (TSA), revealed the complexity that stereochemistry introduces. nih.govacs.org The presence of a stereogenic center at the carbon adjacent to the thiophene ring and the potential for a second stereogenic center at the pyramidal nitrogen atom of the sulfonamide leads to the existence of multiple conformers. nih.govacs.org These conformers can have different spatial arrangements and, consequently, different binding affinities for their biological targets.

Table 2: Chiral Aspects of Thiophene Sulfonamide Analogs

| Compound | Chiral Feature | Implication on Pharmacological Profile | Reference |

|---|---|---|---|

| 2-methyl-N-(1-thien-2-ylethyl)propane-2-sulfonamide (TSA) | Stereogenic carbon and pyramidal nitrogen | Existence of multiple conformers with potentially different biological activities. | nih.govacs.org |

| General Chiral Drugs | Single stereogenic center | Enantiomers can have different metabolic, toxicological, and pharmacological profiles. | mdpi.com |

Rational Design Principles for Thiophene-Sulfonamide Derivatives

The rational design of thiophene-sulfonamide derivatives is a key strategy for developing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This approach relies on a deep understanding of the structure-activity relationships and the molecular interactions between the ligands and their biological targets.

A common strategy involves structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the design of complementary ligands. nih.gov This can involve modifying a known inhibitor to improve its binding affinity or designing novel scaffolds that fit into the active site. For instance, simplifying the structure of a complex inhibitor to an achiral, biaryl target can be a successful approach. nih.gov

Another important design principle is the isosteric replacement of certain functional groups to enhance the molecule's properties. The thiophene ring, for example, is often used as a bioisostere for a phenyl ring, which can lead to improved metabolic stability and binding affinity. nih.gov Additionally, the strategic placement of substituents on the thiophene ring can be used to modulate the electronic and steric properties of the molecule, thereby optimizing its interaction with the target. nih.gov The goal is to create a molecule with a high degree of complementarity to the binding site, leading to a potent and selective biological response.

Pharmacophore Model Development

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential structural features required for a molecule to exert a specific biological activity. nih.govnih.gov For thiophene-sulfonamide derivatives, a pharmacophore model would typically consist of a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings arranged in a specific three-dimensional geometry. nih.gov

The development of a pharmacophore model often begins with a set of known active compounds. nih.gov By aligning these molecules and identifying their common structural features, a hypothesis can be generated that describes the key interactions with the target receptor. This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. nih.govnih.gov

For sulfonamide-containing compounds, the pharmacophore model often highlights the crucial role of the sulfonamide group in binding to the active site. nih.gov The model may also include features corresponding to the thiophene ring and any other important substituents. The validation of a pharmacophore model is a critical step and is often achieved by testing its ability to distinguish between known active and inactive compounds. nih.gov A well-defined pharmacophore model can significantly accelerate the drug discovery process by focusing synthetic efforts on the most promising candidates. nih.gov

Computational and Biophysical Investigation of Ligand Target Interactions

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of thiophene (B33073) sulfonamide derivatives at the molecular level.

Prediction of Ligand-Target Binding Modes

Molecular docking studies have been extensively used to predict the binding modes of thiophene sulfonamide derivatives within the ATP-binding site of EGFR. These studies reveal that the thiophene scaffold can effectively anchor the molecule within the active site, allowing for key interactions with surrounding amino acid residues. For instance, a series of newly designed thieno[2,3-d]pyrimidine derivatives, which incorporate a sulfonamide moiety, have been docked into both wild-type EGFR (EGFRWT) and its T790M mutant. The docking results indicated that these compounds exhibit favorable binding affinities, with binding scores for some derivatives being comparable to established EGFR inhibitors like erlotinib. nih.govrsc.org

In one study, a series of thiophene compounds with an ethyl 5-methylthiophene-3-carboxylate core were designed and subjected to molecular docking against EGFR. consensus.app The results highlighted several compounds as potential EGFR inhibitors. consensus.app For example, the thieno[2,3-d]pyrimidine, benzenesulphonamide, and 4-methylcyclohex-1-ene moieties of one derivative were observed to occupy the adenine pocket, and the hydrophobic pockets I and II of the EGFR active site, respectively. nih.gov Another study on thiophene sulfonamide derivatives targeting the enoyl acyl carrier protein reductase InhA (protein 2NSD) revealed docking scores ranging from -6 to -12 kcal/mol, with some compounds showing impressive glide scores greater than 11 kcal/mol. nih.gov

Table 1: Molecular Docking Scores of Thiophene Derivatives against EGFR

| Compound Series | Target | Docking Score Range (kcal/mol) | Reference Compound | Reference Compound Score (kcal/mol) |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidine derivatives | EGFRWT | -17.22 to -17.49 | Erlotinib | -23.94 |

| Thieno[2,3-b]thiophene derivatives | EGFR | -5.58 to -5.86 | HYZ Inhibitor | Not Specified |

| Sulfadiazine derivatives | EGFRWT | -6.40 to -7.10 | Gefitinib | -8.01 |

| Sulfadiazine derivatives | EGFRT790M | -6.33 to -7.53 | Osimertinib | -8.72 |

Identification of Key Amino Acid Residues in Binding Pockets

A crucial outcome of molecular docking is the identification of key amino acid residues that are essential for ligand binding. For thiophene sulfonamide derivatives targeting EGFR, several recurring interactions have been noted. The sulfonamide group often participates in hydrogen bonding, a key type of interaction for stabilizing the ligand-protein complex.

Studies have consistently shown that residues such as Met769 and Cys773 in the hinge region of the EGFR kinase domain are critical for binding. For example, a potent thiophene-3-carboxamide selenide derivative was found to form hydrogen bonds with the backbones of Cys773 and Leu694. nih.gov Similarly, thieno[2,3-d]pyrimidine derivatives were observed to form hydrogen bonds with Met769. nih.gov

Beyond the hinge region, hydrophobic interactions with residues like Leu768, Met769, Pro770, Phe771, Gly772, Ala719, Val702, and Leu820 also play a significant role in the binding of these compounds. nih.govnih.gov In the case of thieno[2,3-b]thiophene derivatives, interactions with Met793, Asp855, Lys745, and Val726 were identified as important for stabilizing the compounds within the EGFR binding pocket. nih.gov

Table 2: Key Amino Acid Residues in the Binding of Thiophene Derivatives to EGFR

| Compound Series | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|

| Thiophene-3-carboxamide selenide derivatives | Cys773, Leu694 | Hydrogen Bond |

| Thiophene-3-carboxamide selenide derivatives | Leu768, Met769, Pro770, Phe771, Gly772, Ala719 | Hydrophobic |

| Thieno[2,3-d]pyrimidine derivatives | Met769 | Hydrogen Bond |

| Thieno[2,3-d]pyrimidine derivatives | Lys721, Val702, Ala719, Leu820, Cys773, Leu694 | Hydrophobic |

| Thieno[2,3-b]thiophene derivatives | Met793, Asp855, Lys745 | Hydrogen Bond |

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonds)

The stability of the ligand-target complex is largely determined by a network of intermolecular interactions. For thiophene sulfonamides, hydrogen bonds are a particularly important contributor to binding affinity. The sulfonamide moiety itself is a potent hydrogen bond donor and acceptor. mdpi.comresearchgate.net

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time in a simulated biological environment.

Assessment of Ligand-Target Interaction Stability

MD simulations are frequently employed to validate the binding modes predicted by molecular docking and to assess the stability of the ligand-protein complex. A common metric used in this assessment is the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site.

For a potent anti-breast cancer thiophene sulfonamide derivative, AP-A15, MD simulations confirmed the stability and correct binding of the compound within the EGFR complex at both energetic and conformational levels. consensus.app Similarly, MD simulations of thieno[2,3-d]pyrimidine derivatives docked into the EGFR active site showed that the compounds remained stable throughout the simulation, further supporting the docking results. nih.gov Studies on other sulfonamide derivatives targeting different proteins have also utilized MD simulations to confirm the sustained stability of the analyzed molecules over the simulation trajectory. nih.gov The analysis of RMSD in simulations of various inhibitors bound to EGFR has shown that most complexes reach an equilibrium state rapidly, typically with RMSD values of less than 2 Å. nih.gov

Elucidation of Dynamic Behavior in Biological Systems

MD simulations also provide insights into the dynamic behavior of the ligand and protein, revealing conformational changes and fluctuations that can influence binding and activity. The root-mean-square fluctuation (RMSF) is a measure of the displacement of individual amino acid residues from their average position during the simulation, highlighting flexible regions of the protein.

In the context of EGFR, RMSF analysis has identified key residues in the binding site that exhibit different degrees of flexibility. nih.gov For instance, residues like Asp800 have been shown to be more flexible, while others like Ala743 are more rigid. nih.gov The dynamic behavior of residues such as Met793 and Leu844 is thought to be involved in molecular recognition. nih.gov Understanding the dynamic nature of these interactions is crucial for designing inhibitors that can adapt to the conformational flexibility of the target protein, potentially leading to improved potency and selectivity.

Quantum Chemical Computations

Quantum chemical computations serve as a powerful tool to elucidate the intrinsic electronic properties and geometric parameters of a molecule, offering profound insights into its behavior in a biological system. For Thiophen-3-ylmethanesulfonamide, these computational methods can predict its three-dimensional structure, electronic distribution, and reactivity, which are critical determinants of its interaction with macromolecular targets.

Geometry Optimization and Electronic Properties

The geometry of this compound can be optimized using computational methods such as Density Functional Theory (DFT) to determine its most stable conformation. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in related thiophene sulfonamide derivatives, the S=O bond lengths in the sulfonamide group are typically around 1.43 Å, and the O=S=O bond angle is approximately 120°. The planarity of the thiophene ring is also a key feature, influencing how the molecule fits into a protein's binding pocket.

The electronic properties of a molecule are described by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com For a series of thiophene sulfonamide derivatives, the HOMO-LUMO energy gap has been shown to vary depending on the nature of substituents on the thiophene ring. researchgate.net Molecules with a lower HOMO-LUMO gap are generally more reactive. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In this compound, the electronegative oxygen and nitrogen atoms of the sulfonamide group would be regions of negative potential (electron-rich), making them likely hydrogen bond acceptors. Conversely, the hydrogen atom of the sulfonamide NH group would represent a region of positive potential (electron-poor), indicating its role as a hydrogen bond donor.

| Computational Parameter | Description | Exemplary Value (for a related thiophene sulfonamide) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 eV to -2.0 eV |

| ΔE (HOMO-LUMO Gap) | Indicator of chemical reactivity and stability | 4.5 eV to 5.5 eV |

| Dipole Moment | Measure of the overall polarity of the molecule | 3.0 D to 5.0 D |

Insights into Ligand Reactivity and Interaction Energetics

The electronic properties derived from quantum chemical computations provide valuable insights into the reactivity of this compound and the energetics of its interactions with a biological target. The MEP map identifies the regions of the molecule most likely to participate in electrostatic interactions, which are fundamental to molecular recognition. The sulfonamide group, with its hydrogen bond donor (N-H) and acceptor (S=O) functionalities, is a key pharmacophore that can form strong and directional interactions with amino acid residues in a protein's active site.

Furthermore, quantum chemical calculations can shed light on the reactivity of the thiophene ring itself. While generally considered aromatic and stable, the electron distribution within the ring can influence its susceptibility to metabolic transformations, such as oxidation by cytochrome P450 enzymes. nih.gov Understanding these potential metabolic liabilities is crucial in the drug discovery process.

| Interaction Type | Molecular Moieties Involved | Typical Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond (Donor) | Sulfonamide N-H with Aspartate/Glutamate side chain | -3 to -6 |

| Hydrogen Bond (Acceptor) | Sulfonamide S=O with Arginine/Lysine side chain | -2 to -5 |

| π-π Stacking | Thiophene ring with Phenylalanine/Tyrosine/Tryptophan side chain | -1 to -3 |

| van der Waals | Overall molecule with hydrophobic residues (e.g., Leucine, Isoleucine) | Variable, contributes to overall affinity |

Biophysical Binding Assays

Biophysical binding assays are experimental techniques used to detect and quantify the interaction between a ligand, such as this compound, and its biological target. These assays provide crucial information on binding affinity, kinetics, and stoichiometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Detection (e.g., 19F NMR, 15N HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying ligand-target interactions at an atomic level. researchgate.net Ligand-observed NMR methods are particularly useful for detecting the binding of small molecules.

¹⁹F NMR: If this compound is synthetically modified to include a fluorine atom, ¹⁹F NMR can be a highly sensitive method for detecting binding. semanticscholar.orgmdpi.com The fluorine nucleus has a large chemical shift dispersion and there is no background signal from biological macromolecules, making it an excellent probe. semanticscholar.org Upon binding to a protein, changes in the chemical shift and/or line broadening of the ¹⁹F signal can be observed, confirming the interaction. nih.gov Competition experiments with a known binder can also be performed to validate the binding site. nih.govacs.org

¹⁵N HSQC: Protein-observed NMR techniques, such as ¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can also be employed. renafobis.fr In this experiment, the protein is isotopically labeled with ¹⁵N. The ¹⁵N HSQC spectrum displays a peak for each backbone amide proton in the protein. nih.gov Upon addition of a ligand like this compound, residues in the binding pocket that are involved in the interaction will experience a change in their chemical environment, leading to chemical shift perturbations (CSPs) in the ¹⁵N HSQC spectrum. nih.gov By mapping these CSPs onto the protein structure, the binding site of the ligand can be identified. nih.gov

| NMR Technique | Principle | Information Obtained | Example Application |

|---|---|---|---|

| ¹⁹F NMR (Ligand-Observed) | Changes in the chemical shift or line width of a fluorine-labeled ligand upon binding to a target. nih.gov | Binding confirmation, Estimation of binding affinity (Kd). | Screening of a library of fluorinated fragments against a protein target. semanticscholar.org |

| ¹⁵N HSQC (Protein-Observed) | Chemical shift perturbations of ¹⁵N-labeled protein backbone amides upon ligand binding. nih.gov | Binding site mapping, Estimation of binding affinity (Kd). renafobis.fr | Titration of a sulfonamide inhibitor into a ¹⁵N-labeled enzyme to identify the active site residues. nih.gov |

Fluorescence-Based Binding Assays

Fluorescence-based binding assays are widely used in drug discovery due to their high sensitivity, throughput, and adaptability to various target classes. These assays rely on changes in a fluorescence signal upon ligand binding.

One common method is the fluorescence polarization (FP) assay. This technique is based on the principle that a small fluorescent molecule (a probe) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. If this fluorescent probe binds to a much larger protein, its tumbling rate is significantly reduced, leading to an increase in fluorescence polarization. To study the binding of a non-fluorescent compound like this compound, a competition FP assay can be designed. In this setup, the target protein is incubated with a fluorescently labeled ligand (probe) that is known to bind to the same site. The addition of this compound will displace the fluorescent probe, causing a decrease in fluorescence polarization. The concentration-dependent decrease in polarization can be used to determine the binding affinity (as an inhibition constant, Kᵢ) of the test compound.

Alternatively, the intrinsic fluorescence of a protein, typically from tryptophan residues, can be monitored. Upon ligand binding, a conformational change in the protein may occur, leading to a change in the local environment of a tryptophan residue, which in turn can cause a shift in its fluorescence emission spectrum or a change in its fluorescence intensity. This change can be used to quantify the binding interaction.

| Assay Type | Principle | Signal Change upon Binding | Data Output |

|---|---|---|---|

| Fluorescence Polarization (Competition) | Displacement of a fluorescent probe from the target protein by the unlabeled ligand. | Decrease in fluorescence polarization. | IC₅₀ or Kᵢ value. |

| Intrinsic Tryptophan Fluorescence | Ligand-induced conformational change affecting the environment of tryptophan residues. | Change in fluorescence intensity or emission wavelength. | Binding affinity (Kd). |

Future Directions and Research Perspectives

Development of Novel Thiophen-3-ylmethanesulfonamide Derivatives for Specific Targets

The development of novel this compound derivatives is a key area of research, with a significant focus on designing compounds for specific biological targets. A notable example is the investigation of thiophene-based sulfonamides as inhibitors of carbonic anhydrase (CA) isoenzymes. researchgate.net Certain thiophene-carboxamide sulfonamides have demonstrated potent inhibitory activity against CA II and CA IV, which are involved in ocular hypertension. nih.gov This has led to the exploration of these derivatives as potential topical treatments for glaucoma. nih.gov

Researchers are actively synthesizing new series of thiophene (B33073) derivatives and evaluating their biological activities against various targets. For instance, some derivatives have been investigated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease. nih.gov The versatility of the thiophene ring allows for a wide range of structural modifications, enabling the fine-tuning of activity towards specific enzymes or receptors. nih.govresearchgate.net

Exploration of Multi-Target Activity Profiles

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to address complex diseases. Thiophene derivatives, including those based on the this compound scaffold, are being explored for their potential to interact with multiple biological targets. This multi-target approach could lead to the development of more effective therapies for multifactorial diseases like cancer and neurodegenerative disorders.

The inherent chemical properties of the thiophene ring, combined with the sulfonamide group, provide a framework for designing compounds with diverse pharmacological profiles. nih.govresearchgate.net Research has shown that some thiophene derivatives possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, suggesting the potential for multi-target engagement. nih.gov

Advanced Computational Modeling for Drug Discovery and Optimization

Computational modeling plays a crucial role in modern drug discovery, and the study of this compound derivatives is no exception. Quantum chemical methods, such as Density Functional Theory (DFT), are employed to investigate the structural and electronic properties of these compounds. researchgate.net These studies provide insights into key parameters like molecular geometry, frontier molecular orbitals (HOMO-LUMO), and chemical reactivity descriptors. researchgate.net

This computational analysis helps in understanding the structure-activity relationships (SAR) of thiophene sulfonamide derivatives. By predicting properties such as hyperpolarizability, chemical hardness, and electronic chemical potential, researchers can identify candidates with desirable characteristics for further development. researchgate.net Molecular docking simulations are also utilized to predict the binding modes of these compounds with their biological targets, guiding the design of more potent and selective inhibitors. researchgate.net

Table 1: Key Parameters from Computational Studies of Thiophene Sulfonamide Derivatives

| Parameter | Description | Significance in Drug Discovery |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). | A smaller energy gap suggests higher chemical reactivity and potential for biological activity. researchgate.net |

| Hyperpolarizability | A measure of the non-linear optical properties of a molecule. | Can indicate the potential for interactions with biological macromolecules. researchgate.net |

| Chemical Hardness (η) | A measure of the resistance to a change in electron distribution. | Relates to the stability and reactivity of the molecule. researchgate.net |

| Electronic Chemical Potential (μ) | Represents the escaping tendency of electrons from an equilibrium system. | Influences the molecule's ability to participate in charge transfer interactions. researchgate.net |

This table is generated based on data from a computational study of thiophene sulfonamide derivatives. researchgate.net

Integration of Synthetic Chemistry and Biological Screening for Lead Compound Identification

The synergy between synthetic chemistry and biological screening is fundamental to identifying promising lead compounds. The Gewald reaction is a notable synthetic route used to produce a variety of thiophene derivatives. nih.gov Following synthesis, these new chemical entities undergo rigorous biological evaluation to determine their therapeutic potential.

This integrated approach has been successfully applied to discover thiophene derivatives with a range of biological activities. For example, newly synthesized compounds are routinely screened for their antimicrobial and antifungal properties. nih.gov Similarly, screening against cancer cell lines and specific enzymes like acetylcholinesterase has identified promising candidates for further investigation. nih.govresearchgate.netamanote.com The results of these biological assays provide crucial feedback for the design and synthesis of next-generation compounds with improved efficacy and selectivity.

Therapeutic Potential of Thiophene-Sulfonamides beyond Current Research

The therapeutic potential of the broader class of thiophene-sulfonamides extends far beyond the currently researched areas. The thiophene nucleus is a privileged scaffold in medicinal chemistry, found in a number of FDA-approved drugs. nih.govnih.gov This highlights the versatility and drug-like properties of this heterocyclic system.

Marketed drugs containing a thiophene ring include the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the glaucoma medication dorzolamide. nih.gov The wide range of pharmacological activities associated with thiophene derivatives—spanning from anticancer and anti-inflammatory to anticonvulsant and antiviral—suggests that this compound and its analogs could be developed for a multitude of therapeutic applications. nih.govresearchgate.netnih.gov Future research will likely uncover new biological targets and disease areas where these compounds can make a significant impact.

Q & A

Basic: What experimental protocols are recommended for synthesizing Thiophen-3-ylmethanesulfonamide, and how can reaction conditions be optimized?

To synthesize this compound, a common approach involves sulfonylation of the corresponding amine intermediate using sulfonyl chloride derivatives. For example, sulfonyl chlorides can react with amines in anhydrous dichloromethane (CH₂Cl₂) with triethylamine (Et₃N) as a base under argon atmosphere . Optimization may involve adjusting reaction time (e.g., 3–5 hours), temperature (room temperature to reflux), and stoichiometric ratios of reagents. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) to confirm molecular structure and substituent positions.

- High-performance liquid chromatography (HPLC) for purity assessment (≥98% purity is typical in research-grade samples) .

- X-ray crystallography for resolving crystal structures, particularly when studying intermolecular interactions or stereochemistry .

Advanced: How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations can model the compound’s aromaticity, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, thiophene rings exhibit π-electron delocalization, which influences electrophilic substitution patterns. Studies on similar thiophene derivatives highlight the importance of sulfur’s electronegativity in modulating electronic properties . Software like Gaussian or ORCA can simulate these properties.

Advanced: How should researchers resolve contradictions in spectroscopic or bioactivity data for this compound analogs?

Contradictions often arise from impurities, solvent effects, or measurement artifacts. Strategies include:

- Reproducing experiments under controlled conditions (e.g., inert atmosphere, standardized solvents).

- Cross-validating data using multiple techniques (e.g., NMR with mass spectrometry).

- Statistical analysis (e.g., ANOVA) to assess variability in bioactivity assays .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) in this compound-based inhibitors?

SAR studies require systematic modification of substituents on the thiophene or sulfonamide moieties. For example:

- Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.

- Test substituent steric effects by comparing ortho-, meta-, and para-substituted analogs.

- Use molecular docking to predict binding affinities to target proteins (e.g., enzymes in multidrug-resistant pathogens) .

Basic: How can researchers develop robust chromatographic methods for separating this compound from byproducts?

Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 reversed-phase columns are standard). Adjust pH to improve peak resolution, as sulfonamides are sensitive to ionization states. Validate methods using spiked samples and calculate parameters like retention factor (k) and selectivity (α) .

Advanced: What mechanistic insights explain this compound’s reactivity under nucleophilic or oxidative conditions?

The sulfonamide group’s resonance stabilization and sulfur’s oxidation state (+4) influence reactivity. Under oxidative conditions (e.g., H₂O₂), sulfonamides may form sulfonic acids. Nucleophilic attack typically occurs at the sulfonyl sulfur, but steric hindrance from the thiophene ring can modulate reaction pathways. Kinetic studies (e.g., monitoring by FT-IR or UV-Vis) are recommended .

Basic: What stability considerations are critical for storing this compound in laboratory settings?

Store the compound in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) to assess degradation products via HPLC .

Advanced: How can researchers evaluate this compound’s potential as a biopharmaceutical candidate, considering bioavailability and toxicity?

- Perform in vitro permeability assays (e.g., Caco-2 cell monolayers) to predict oral absorption.

- Use ADMET computational models to estimate metabolic stability and hepatotoxicity.

- Conduct zebrafish or murine toxicity studies to identify dose-limiting effects .

Advanced: What role does the thiophene ring play in modulating the compound’s interaction with biological targets?

The thiophene ring’s sulfur atom participates in hydrophobic interactions and hydrogen bonding with protein residues. Comparative studies with benzene analogs reveal enhanced binding affinity due to sulfur’s polarizability and reduced steric bulk. Molecular dynamics simulations can map interaction hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.